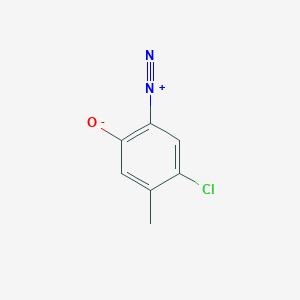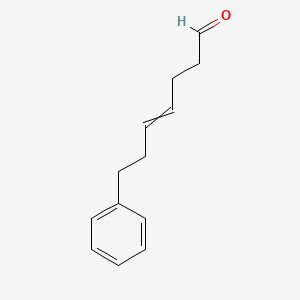![molecular formula C10H20N2O2S B14493913 N-[(2-Sulfanylethyl)carbamoyl]heptanamide CAS No. 64847-74-1](/img/structure/B14493913.png)
N-[(2-Sulfanylethyl)carbamoyl]heptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is an organic compound belonging to the class of amides It features a heptanamide backbone with a sulfanylethylcarbamoyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]heptanamide typically involves the reaction of heptanoic acid with an amine containing a sulfanylethyl group. The direct reaction of a carboxylic acid with an amine does not produce an amide but rather a salt. Therefore, acyl chlorides or anhydrides are used as intermediates. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of carbamoyl chlorides formed in situ, which are then reacted with the appropriate amines. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to the desired compound .
化学反应分析
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or other derivatives.
科学研究应用
N-[(2-Sulfanylethyl)carbamoyl]heptanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[(2-Sulfanylethyl)carbamoyl]heptanamide exerts its effects involves interactions with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide: Contains a benzenesulfonamide moiety with a similar sulfanylethylcarbamoyl group.
N-[(2-Sulfanylethyl)carbamoyl]acetic acid: Features a similar sulfanylethylcarbamoyl group but with an acetic acid backbone.
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is unique due to its heptanamide backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields.
属性
CAS 编号 |
64847-74-1 |
|---|---|
分子式 |
C10H20N2O2S |
分子量 |
232.35 g/mol |
IUPAC 名称 |
N-(2-sulfanylethylcarbamoyl)heptanamide |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-9(13)12-10(14)11-7-8-15/h15H,2-8H2,1H3,(H2,11,12,13,14) |
InChI 键 |
XQSLRICOERMYOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)NC(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)



![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)





![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)


